![molecular formula C17H19ClN2O4 B2676725 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1705278-50-7](/img/structure/B2676725.png)
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(furan-2-ylmethyl)oxalamide
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Description
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(furan-2-ylmethyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. TROX-1 has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis and neuropathic pain.
Scientific Research Applications
Synthetic Chemistry Applications
Advanced Synthetic Techniques
Research has demonstrated innovative methods for the synthesis of oxalamide derivatives, including N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(furan-2-ylmethyl)oxalamide. For instance, a novel acid-catalyzed rearrangement technique for synthesizing di- and mono-oxalamides from specific precursors showcases the compound's relevance in creating useful chemical entities (Mamedov et al., 2016). Furthermore, the utility of N,N'-Bisoxalamides, like N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), in enhancing catalytic activities in copper-catalyzed coupling reactions, signifies its role in facilitating complex synthetic procedures (Bhunia, Kumar, & Ma, 2017).
Biological Evaluation and Potential Therapeutic Uses
Biological Activities and Evaluation
Various derivatives of furan-2-ylmethyl compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory and antibacterial properties. This underscores the potential therapeutic applications of compounds with similar structural features, highlighting the importance of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(furan-2-ylmethyl)oxalamide in drug discovery and development (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-17(23-2,12-5-3-6-13(18)9-12)11-20-16(22)15(21)19-10-14-7-4-8-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKSGFDFOWSRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(furan-2-ylmethyl)oxalamide |
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